
4-Hydroxypenbutolol
Descripción general
Descripción
4-Hydroxypenbutolol is an organic compound that belongs to the class of 4-alkoxyphenols . It has a molecular formula of C18H29NO3 . It is also known by other names such as 3-Cyclopentyl-4-{(2S)-2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}phenol .
Molecular Structure Analysis
The molecular structure of 4-Hydroxypenbutolol consists of 18 carbon atoms, 29 hydrogen atoms, and 3 oxygen atoms . It has an average mass of 307.428 Da and a mono-isotopic mass of 307.214752 Da .Physical And Chemical Properties Analysis
4-Hydroxypenbutolol has a molecular weight of 307.428 Da . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : One study focused on the pharmacokinetics of penbutolol and its metabolite, 4-Hydroxypenbutolol, in patients with renal insufficiency. It found that the kinetics of unchanged penbutolol were not altered by renal impairment, indicating that 4-Hydroxypenbutolol may not significantly contribute to penbutolol’s antihypertensive effect due to its low concentrations (Bernard et al., 2004).
Analytical Methods : Several studies have developed methods for the measurement of penbutolol and 4-Hydroxypenbutolol in plasma or serum. These include HPLC methods for accurate measurement, highlighting the importance of 4-Hydroxypenbutolol in monitoring penbutolol therapy (Bhamra et al., 1986); (Miner et al., 1984).
Drug Interactions : Research has investigated the interaction of penbutolol and cimetidine, finding that the levels of 4-Hydroxypenbutolol were significantly reduced with coadministration, suggesting potential drug interactions (Spahn et al., 2004).
Pharmacodynamics : Another study explored the β-adrenoceptor interaction and plasma concentrations of penbutolol and its active metabolite, 4-Hydroxypenbutolol. It highlighted that 4-Hydroxypenbutolol, due to its lesser degree of plasma protein binding, displays higher potency at β-adrenoceptors in vitro (Wellstein & Palm, 2004).
Clinical Applications : Studies also investigated the broader clinical applications of related compounds, such as 4-hydroxybutyrate, in areas like anesthesia, sedation in ICU, and psychiatry, illustrating the therapeutic potential of compounds related to 4-Hydroxypenbutolol (Vree et al., 1978).
Safety And Hazards
Safety measures for handling 4-Hydroxypenbutolol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBIIXXYVBVLU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002042 | |
| Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypenbutolol | |
CAS RN |
81542-82-7 | |
| Record name | 4-Hydroxypenbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081542827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPENBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSV4Q3G0OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cimetidine impact the levels of 4-Hydroxypenbutolol in the body?
A1: Cimetidine, an H2-receptor antagonist, significantly reduces the levels of 4-Hydroxypenbutolol and its glucuronide conjugate in the body. [] This interaction suggests that cimetidine may interfere with the metabolic pathways responsible for the formation of 4-Hydroxypenbutolol, likely through inhibition of cytochrome P-450 enzymes involved in penbutolol metabolism. []
Q2: Are there analytical methods available to specifically measure 4-Hydroxypenbutolol in biological samples?
A2: Yes, a High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantification of both penbutolol and 4-Hydroxypenbutolol in plasma and serum samples. [] This method utilizes an unmodified silica column and fluorescence detection for sensitive and specific measurement. []
Q3: Has 4-Hydroxypenbutolol been investigated as a potential biomarker for any diseases?
A3: Interestingly, a metabolomics study identified elevated serum levels of 4-Hydroxypenbutolol glucuronide in patients diagnosed with oral squamous cell carcinoma (OSCC) compared to individuals with oral leukoplakia. [] While this finding requires further investigation, it suggests a possible role of 4-Hydroxypenbutolol glucuronide as a potential biomarker for differentiating OSCC from premalignant lesions. []
Q4: How does renal insufficiency affect the pharmacokinetics of 4-Hydroxypenbutolol?
A4: While specific information on this aspect is limited within the provided abstracts, it's important to note that the pharmacokinetics of drugs and their metabolites can be significantly altered in patients with renal insufficiency. [] Further research is needed to fully elucidate the impact of renal function on 4-Hydroxypenbutolol levels and potential clinical implications.
Q5: What is the significance of studying drug interactions involving 4-Hydroxypenbutolol?
A5: Understanding drug interactions, particularly those involving metabolic pathways, is crucial for optimizing drug therapy and preventing potential adverse events. [] The observed interaction between cimetidine and 4-Hydroxypenbutolol highlights the importance of considering co-administered medications and their potential impact on drug metabolism, especially when utilizing drugs metabolized by cytochrome P-450 enzymes. [] This knowledge allows for informed clinical decisions regarding dose adjustments or alternative treatment options to ensure therapeutic efficacy and minimize risks for patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



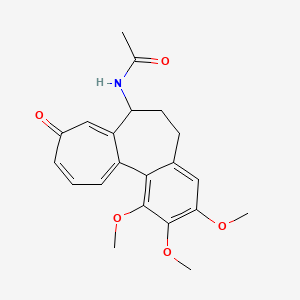
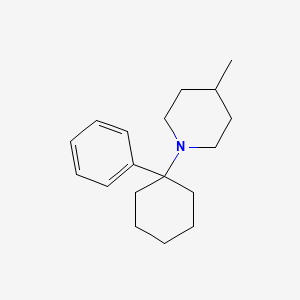

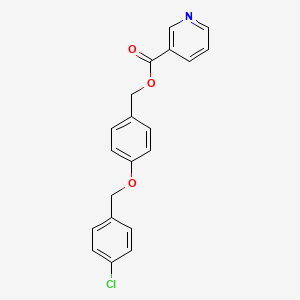


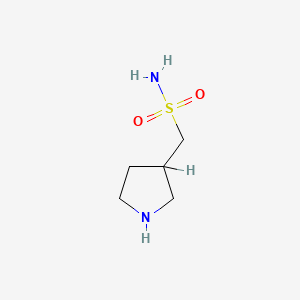
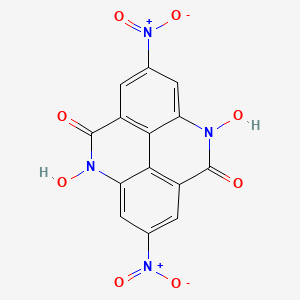
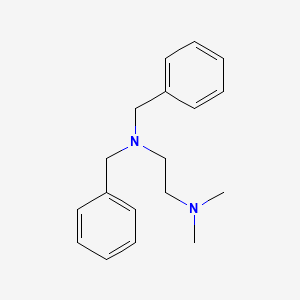
![3,4-Bis[(3-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B1197676.png)
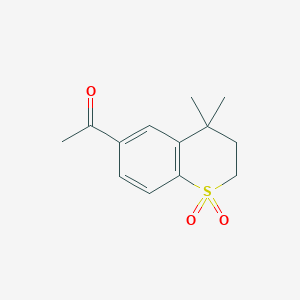
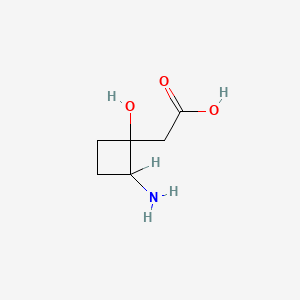

![4-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1197682.png)